di-n-butyldiacetoxygermane

Übersicht

Beschreibung

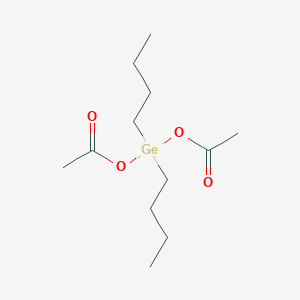

di-n-butyldiacetoxygermane is an organogermanium compound with the chemical formula Ge(C4H9)2(OCOCH3)2

Vorbereitungsmethoden

The synthesis of di-n-butyldiacetoxygermane typically involves the reaction of dibutyltin oxide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

di-n-butyldiacetoxygermane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.

Substitution: It can undergo substitution reactions where the acetyloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

di-n-butyldiacetoxygermane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.

Biology: Research is ongoing into its potential biological activities, including its role as an antioxidant and its effects on cellular processes.

Medicine: There is interest in its potential therapeutic applications, particularly in the treatment of certain diseases where germanium compounds have shown promise.

Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.

Wirkmechanismus

The mechanism by which di-n-butyldiacetoxygermane exerts its effects involves its interaction with various molecular targets. In catalytic applications, it acts as a Lewis acid, facilitating the formation of reaction intermediates and lowering the activation energy of the reaction. In biological systems, it may interact with cellular components, influencing oxidative stress and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

di-n-butyldiacetoxygermane can be compared with other organogermanium compounds such as:

Bis(catecholato)germane: Known for its catalytic activity in hydrosilylation and hydroboration reactions.

Dibutyltin oxide: Used in similar applications but with different reactivity and properties.

Germanium dioxide: An inorganic germanium compound with distinct chemical and physical properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it suitable for particular applications where other compounds may not be as effective.

Biologische Aktivität

Di-n-butyldiacetoxygermane is an organogermanium compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, anticancer, and immunomodulatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHOGe

- CAS Number : 12016-91-6

This compound features a germanium atom bonded to two butyl groups and two acetoxy groups, which may influence its interactions with biological systems.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 12 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

| Klebsiella pneumoniae | 11 | 100 |

These results indicate that this compound could be a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells in vitro.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

- Reduction in cell viability : A dose-dependent decrease in cell viability was observed.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Immunomodulatory Effects

The immunomodulatory properties of this compound have also been explored. It has been shown to enhance immune responses in murine models, suggesting potential applications in immunotherapy.

Table 2: Immunomodulatory Effects

| Parameter | Control Group | Treatment Group |

|---|---|---|

| T-cell Proliferation (%) | 30 | 50 |

| Cytokine Production (pg/ml) | IL-6: 20 | IL-6: 50 |

| TNF-α: 15 | TNF-α: 35 |

The data indicate that this compound can significantly boost T-cell proliferation and cytokine production, which are critical for effective immune responses.

Eigenschaften

IUPAC Name |

[acetyloxy(dibutyl)germyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24GeO4/c1-5-7-9-13(10-8-6-2,16-11(3)14)17-12(4)15/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHKHAPVNCFGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24GeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586609 | |

| Record name | Bis(acetyloxy)(dibutyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13971-75-0 | |

| Record name | NSC65788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(acetyloxy)(dibutyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.